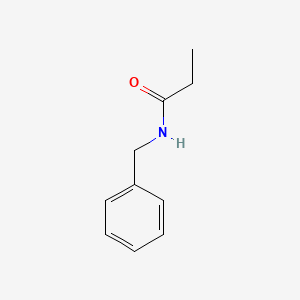

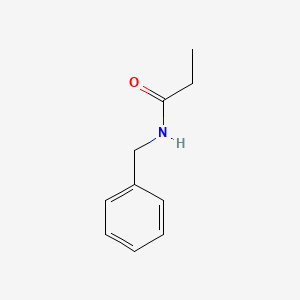

N-Benzylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNAETKJDHAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145428 | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-12-7 | |

| Record name | N-Benzylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzylpropanamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylpropanamide is a secondary amide that serves as a crucial building block and structural motif in medicinal chemistry. While the core molecule itself has limited documented biological activity, its derivatives have emerged as a significant class of compounds, particularly in the development of anticonvulsant and neuroprotective agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis are presented, along with a discussion of its relevance as a pharmacophore in drug discovery.

Chemical Structure and Identification

This compound, also known as N-benzylpropionamide, consists of a propanamide group in which one of the hydrogens on the nitrogen is substituted by a benzyl (B1604629) group.[1] The molecule integrates a flexible ethyl chain, a planar amide linkage, and an aromatic phenyl ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10264-12-7 |

| Molecular Formula | C₁₀H₁₃NO |

| Canonical SMILES | CCC(=O)NCC1=CC=CC=C1 |

| InChI Key | ZFNAETKJDHAQEN-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and its potential for further chemical modification.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 343.6 °C at 760 mmHg | |

| Density | 1.012 g/cm³ | |

| LogP | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following tables summarize the key spectroscopic features.

Table 3: 1H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.20 - 7.40 | Multiplet | Aromatic protons (5H, C₆H₅) |

| ~ 6.50 | Broad Singlet | Amide proton (1H, NH) |

| 4.45 | Doublet | Methylene protons (2H, N-CH₂) |

| 2.25 | Quartet | Methylene protons (2H, CO-CH₂) |

| 1.15 | Triplet | Methyl protons (3H, CH₃) |

Table 4: 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 173.5 | Carbonyl carbon (C=O) |

| 138.5 | Aromatic quaternary carbon |

| 128.7 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 43.8 | Methylene carbon (N-CH₂) |

| 29.8 | Methylene carbon (CO-CH₂) |

| 10.0 | Methyl carbon (CH₃) |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 3060, 3030 | Medium | Aromatic C-H Stretch |

| ~ 2970, 2930 | Medium | Aliphatic C-H Stretch |

| ~ 1640 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1495, 1450 | Medium | Aromatic C=C Stretch |

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 163 | [M]⁺ (Molecular Ion) |

| 106 | [C₇H₈N]⁺ (Loss of propionyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

Experimental Protocols

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of benzylamine (B48309) with propionyl chloride in the presence of a base.

Reaction Scheme:

CH₃CH₂COCl + C₆H₅CH₂NH₂ → CH₃CH₂CONHCH₂C₆H₅ + HCl

Materials and Reagents:

-

Propionyl chloride

-

Benzylamine

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (B128534) (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Relevance in Drug Development

While this compound itself is not reported to have significant intrinsic biological activity, its core structure is a key pharmacophore in a class of neurologically active compounds. Numerous derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties.[3][4]

These derivatives often feature substitutions on the propanamide backbone and/or the benzyl ring, which modulate their potency, selectivity, and pharmacokinetic profiles. For instance, compounds like N-benzyl-2-acetamidopropionamide have shown potent activity in animal models of epilepsy.[3][4] The N-benzyl moiety is thought to contribute to the binding of these molecules to their biological targets, which are often ion channels or enzymes within the central nervous system.

The anticonvulsant activity of these derivatives suggests that the this compound scaffold can be effectively utilized to design novel therapeutics for neurological disorders. The logical relationship for the development of these compounds often starts with the core this compound structure, which is then systematically modified to optimize its pharmacological properties.

Caption: Drug development logic for this compound derivatives.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and versatile structure make it an ideal starting point for the development of more complex and biologically active compounds. While the parent molecule may not be pharmacologically active, its role as a key structural component in a range of anticonvulsant agents highlights its significance for researchers and professionals in drug development. This guide provides the core technical information necessary to understand, synthesize, and utilize this compound in a research and development setting.

References

An In-depth Technical Guide to N-Benzylpropanamide (CAS 10264-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylpropanamide, with the CAS number 10264-12-7, is a chemical compound belonging to the amide functional group. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications, primarily as a precursor in the synthesis of more complex molecules. While this compound itself does not have extensively documented biological activity, it serves as a crucial building block for derivatives exhibiting a range of pharmacological effects, including anticonvulsant and antiproliferative properties. This document aims to be a thorough resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10264-12-7 | [1] |

| Chemical Name | This compound | [2] |

| Synonyms | N-Propionylbenzylamine, N-(Phenylmethyl)propanamide | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 343.6 °C at 760 mmHg | |

| Flash Point | 202.1 °C | |

| Density | 1.012 g/cm³ | |

| Vapor Pressure | 6.94E-05 mmHg at 25°C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform (B151607). | |

| InChI | InChI=1S/C10H13NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | [1] |

| SMILES | CCC(=O)NCC1=CC=CC=C1 | [1] |

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of benzylamine (B48309) with propionyl chloride.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Benzylamine (1.0 equivalent) is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and cooled in an ice bath to 0-5 °C. Triethylamine (B128534) (1.1 equivalents) is added as a base to neutralize the HCl byproduct.

-

Acylation: Propionyl chloride (1.05 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of benzylamine and triethylamine over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (benzylamine) is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethyl acetate (B1210297) and hexane (B92381).

-

Procedure: The crude this compound is dissolved in a minimal amount of hot ethyl acetate. Hexane is then added dropwise until the solution becomes turbid. The solution is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried in a vacuum oven.

Column Chromatography Protocol:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is eluted with the mobile phase, and fractions are collected.

-

Analysis: The fractions are analyzed by TLC, and those containing the pure product are combined and the solvent evaporated to yield purified this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Protocol:

-

Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher NMR spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl (B1604629) group.

-

δ 6.0-6.5 (br s, 1H): Amide N-H proton.

-

δ 4.45 (d, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 2.25 (q, 2H): Methylene protons (-CH₂-) of the propanoyl group.

-

δ 1.15 (t, 3H): Methyl protons (-CH₃) of the propanoyl group.

-

¹³C NMR (Carbon-13 NMR) Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.7 mL of CDCl₃) is typically used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling.

-

Expected Chemical Shifts (in CDCl₃):

-

δ 173.5: Carbonyl carbon (C=O).

-

δ 138.5: Quaternary aromatic carbon of the benzyl group.

-

δ 128.8, 127.8, 127.5: Aromatic carbons of the benzyl group.

-

δ 43.8: Methylene carbon (-CH₂-) of the benzyl group.

-

δ 29.8: Methylene carbon (-CH₂-) of the propanoyl group.

-

δ 9.8: Methyl carbon (-CH₃) of the propanoyl group.

-

Mass Spectrometry (MS)

Experimental Protocol:

-

Ionization Method: Electron Ionization (EI) is a common method for this compound.

-

Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Expected Fragmentation Pattern:

-

m/z 163: Molecular ion peak [M]⁺.

-

m/z 106: Loss of the propanoyl group, resulting in the [C₇H₈N]⁺ fragment.

-

m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment from benzyl groups.

-

m/z 57: Propanoyl cation [C₃H₅O]⁺.

-

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2970, 2870 cm⁻¹: Aliphatic C-H stretching.

-

~1640 cm⁻¹: C=O stretching vibration (Amide I band), which is a strong absorption.

-

~1540 cm⁻¹: N-H bending vibration (Amide II band).

-

~1495, 1450 cm⁻¹: Aromatic C=C stretching.

-

Biological Context and Applications

While this compound itself is not widely reported to have significant biological activity, it is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications.

-

Anticonvulsant Activity: Certain derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. These molecules often incorporate additional pharmacophores that modulate ion channels or neurotransmitter systems in the central nervous system.[3]

-

Antiproliferative Agents: The this compound scaffold has been utilized in the design of novel compounds with antiproliferative activity against various cancer cell lines. These derivatives are often designed to interact with specific molecular targets involved in cancer cell growth and proliferation.[4]

Visualizations

Synthesis Workflow

Caption: A general workflow for the synthesis of this compound.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Role as a Chemical Intermediate

Caption: this compound as a core structure for biologically active derivatives.

Conclusion

This compound (CAS 10264-12-7) is a well-defined chemical compound with established physical and spectroscopic properties. While it does not appear to possess significant intrinsic biological activity based on currently available public information, its role as a versatile synthetic intermediate is crucial. The methodologies for its synthesis, purification, and characterization are straightforward and rely on standard organic chemistry techniques. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable starting material for the development of novel therapeutic agents with a wide range of potential applications. This guide provides the foundational technical information necessary for the effective use of this compound in a research and development setting.

References

A Comprehensive Technical Guide to the Synthesis of N-Benzylpropanamide from Propanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of N-benzylpropanamide, a secondary amide, through the reaction of propanoyl chloride and benzylamine (B48309). This transformation, a classic example of nucleophilic acyl substitution, is fundamental in organic synthesis for the formation of amide bonds, which are cornerstone linkages in pharmaceuticals and biomolecules. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, presents relevant quantitative data in a structured format, and includes graphical representations of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

The formation of an amide bond via the acylation of an amine with an acyl chloride is one of the most reliable and widely used methods in organic chemistry.[][2] The reaction between propanoyl chloride and benzylamine to yield this compound serves as a model for this class of reactions, often referred to as the Schotten-Baumann reaction.[][3][4] Propanoyl chloride, an aliphatic acyl chloride, acts as a potent electrophile, while benzylamine, a primary amine, serves as the nucleophile.[2][5] The reaction is typically rapid and exothermic, resulting in the formation of the stable amide product and a molecule of hydrogen chloride (HCl), which is subsequently neutralized by a base.[][6] The resulting N-substituted amide is a common structural motif in various biologically active compounds.

Reaction Mechanism and Pathway

The synthesis proceeds via a nucleophilic addition-elimination mechanism.[7] The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic carbonyl carbon of propanoyl chloride.[8] This leads to the formation of a transient tetrahedral intermediate.[7] The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, typically an excess of the amine reactant or a tertiary amine like triethylamine (B128534), is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[7][9]

Caption: Reaction pathway for this compound synthesis.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Reagents

-

Benzylamine (≥99%)

-

Propanoyl chloride (≥99%)

-

Triethylamine (Et₃N) (≥99%), dried

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

3.2. Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization

-

Melting point apparatus

3.3. Synthetic Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (2.14 g, 20.0 mmol) and triethylamine (2.23 g, 22.0 mmol, 1.1 equiv.). Dissolve the mixture in 40 mL of anhydrous dichloromethane.

-

Reaction: Cool the flask in an ice-water bath to 0 °C with continuous stirring. Add propanoyl chloride (1.85 g, 20.0 mmol, 1.0 equiv.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic and a white precipitate (triethylamine hydrochloride) will form.[]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess triethylamine and benzylamine), 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 20 mL of brine (to remove residual water).

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexanes to afford a white crystalline solid.

-

Characterization: Determine the melting point of the purified product and characterize its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value | Reference / Notes |

| Reactants | ||

| Benzylamine | 2.14 g (20.0 mmol, 1.0 equiv.) | MW: 107.15 g/mol |

| Propanoyl Chloride | 1.85 g (20.0 mmol, 1.0 equiv.) | MW: 92.52 g/mol |

| Triethylamine | 2.23 g (22.0 mmol, 1.1 equiv.) | Base, HCl scavenger |

| Solvent | ||

| Dichloromethane | 40 mL | Anhydrous |

| Product: this compound | ||

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | [10] |

| Theoretical Yield | 3.26 g | Based on 20.0 mmol |

| Actual Yield (Typical) | 2.81 g | Assumes 86% yield |

| Percent Yield (Typical) | 86% | Yields for this reaction type are generally high[11][12] |

| Appearance | White crystalline solid | Post-recrystallization |

| Melting Point | 62-64 °C | Literature value |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (m, 5H), ~6.1 (br s, 1H), ~4.4 (d, 2H), ~2.2 (q, 2H), ~1.2 (t, 3H) | Characteristic aromatic, amide, CH₂, and alkyl protons |

| IR (KBr, cm⁻¹) | ~3280 (N-H), ~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1640 (C=O), ~1550 (N-H bend) | Key functional group vibrations |

Conclusion

The synthesis of this compound from propanoyl chloride and benzylamine is a robust and efficient method for amide bond formation. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and consistently provides high yields of the desired product. The straightforward experimental protocol, involving readily available reagents and standard laboratory techniques, makes this a valuable procedure for both academic and industrial applications. This guide provides the necessary technical details for researchers to successfully replicate and adapt this synthesis for their specific needs in drug development and chemical research.

References

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. Amide Synthesis [fishersci.se]

- 4. Benzoylation - Unacademy [unacademy.com]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. This compound | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Buy N-benzyl-N-methyl-3-phenylpropanamide (EVT-1177442) | 61751-42-6 [evitachem.com]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

N-Benzylpropanamide molecular weight and formula

An In-depth Technical Guide on the Molecular Properties of N-Benzylpropanamide

This technical guide provides a detailed overview of the molecular formula and molecular weight of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Data of this compound

This compound is a chemical compound with the IUPAC name this compound.[1] The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H13NO | PubChem[1] |

| Molecular Weight | 163.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10264-12-7 | PubChem[1] |

| SMILES | CCC(=O)NCC1=CC=CC=C1 | PubChem[1] |

| InChIKey | ZFNAETKJDHAQEN-UHFFFAOYSA-N | PubChem[1] |

Determination of Molecular Formula and Weight: Experimental Protocols

The molecular formula and weight of a compound like this compound are determined through various analytical techniques. While specific experimental protocols for this compound are not detailed here, the following are standard methodologies employed in chemical analysis:

-

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. In a typical workflow, the sample is ionized, and the ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, nitrogen) in a sample. The results are used to derive the empirical formula of the compound. When combined with the molecular weight from mass spectrometry, the exact molecular formula can be determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹³C and ¹H NMR spectroscopy can help confirm the number of carbon and hydrogen atoms in a molecule, which aids in verifying the molecular formula.

Visualization of Elemental Composition

The following diagram illustrates the elemental composition of this compound based on its molecular formula, C10H13NO.

Caption: Elemental makeup of this compound.

References

An In-depth Technical Guide to the Solubility of N-Benzylpropanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzylpropanamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the general principles of amide solubility and provides detailed experimental protocols for determining its solubility in various organic solvents.

Qualitative Solubility Profile of this compound

This compound is a secondary amide with a molecular structure that includes both polar and non-polar moieties: a polar amide group capable of hydrogen bonding and a non-polar benzyl (B1604629) group. This structure dictates its solubility in different organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be soluble in polar protic solvents. The amide group can act as a hydrogen bond acceptor via the carbonyl oxygen and as a hydrogen bond donor via the N-H group, facilitating interactions with the hydroxyl groups of these solvents.[1][2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Solubility in these solvents is also anticipated to be favorable. The polarity of these solvents allows them to interact with the polar amide group of this compound.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the non-polar benzyl and propyl groups suggests that this compound will exhibit some solubility in non-polar solvents. However, it is likely to be less soluble in these solvents compared to polar solvents due to the influence of the polar amide group.[3]

The solubility of amides generally decreases as the carbon chain length of the non-polar alkyl or aryl groups increases.[4][5]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[6][7][8]

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[9][10]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[10]

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette fitted with a filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in an oven or vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.[7]

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent in the aliquot) x 100

-

UV-Visible Spectrophotometry Method for Solubility Determination

This method is suitable if this compound has a chromophore that absorbs in the UV-Visible region and is particularly useful for determining low solubilities.[11][12]

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Protocol 2.1, Step 1).

-

After reaching equilibrium, filter an aliquot of the supernatant.[9]

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Data Presentation

As no specific quantitative data was found in the literature, the following table is provided as a template for organizing experimentally determined solubility data for this compound.

| Organic Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Method Used |

| Ethanol | C₂H₅OH | Polar Protic | 25 | Experimental Value | Gravimetric/UV-Vis |

| Methanol | CH₃OH | Polar Protic | 25 | Experimental Value | Gravimetric/UV-Vis |

| Acetone | C₃H₆O | Polar Aprotic | 25 | Experimental Value | Gravimetric/UV-Vis |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | Experimental Value | Gravimetric/UV-Vis |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Experimental Value | Gravimetric/UV-Vis |

| Toluene | C₇H₈ | Non-Polar | 25 | Experimental Value | Gravimetric/UV-Vis |

| Hexane | C₆H₁₄ | Non-Polar | 25 | Experimental Value | Gravimetric/UV-Vis |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of this compound.

References

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. scienceready.com.au [scienceready.com.au]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. scirp.org [scirp.org]

An In-depth Technical Guide to N-Benzylpropanamide: NMR Spectral Data Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of N-Benzylpropanamide. It includes detailed tables of ¹H and ¹³C NMR data, a complete experimental protocol for its synthesis, and visualizations to illustrate its chemical structure and key spectral correlations. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.

NMR Spectral Data

The structural elucidation of this compound can be effectively achieved through the analysis of its ¹H and ¹³C NMR spectra. The data presented below has been compiled from reliable chemical databases and is presented in a structured format for clarity and ease of comparison.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl (B1604629) and propanamide moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz |

| H-2', H-6' | 7.20 - 7.40 | Multiplet | 2H | - |

| H-3', H-4', H-5' | 7.20 - 7.40 | Multiplet | 3H | - |

| NH | ~ 6.0 - 6.5 | Broad Singlet | 1H | - |

| CH₂ (benzyl) | 4.45 | Doublet | 2H | 5.7 |

| CH₂ (propanamide) | 2.23 | Quartet | 2H | 7.4 |

| CH₃ | 1.17 | Triplet | 3H | 7.4 |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Chemical Shift (δ) / ppm |

| C=O (amide) | 173.3 |

| C-1' (aromatic) | 138.5 |

| C-2', C-6' (aromatic) | 128.7 |

| C-3', C-5' (aromatic) | 127.8 |

| C-4' (aromatic) | 127.4 |

| CH₂ (benzyl) | 43.6 |

| CH₂ (propanamide) | 29.8 |

| CH₃ | 9.8 |

Experimental Protocol: Synthesis of this compound

This section details the experimental procedure for the synthesis of this compound via the acylation of benzylamine (B48309) with propanoyl chloride.

Materials:

-

Propanoyl chloride

-

Benzylamine

-

Triethylamine (B128534) (or other suitable base)

-

Dichloromethane (or other suitable anhydrous solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and apparatus (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations for the proton and carbon atoms corresponding to the NMR spectral data.

Caption: Molecular structure of this compound with atom labeling.

Synthetic Workflow

The logical flow of the synthesis of this compound from its starting materials is depicted in the following workflow diagram.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the 1H NMR Spectrum of N-Benzylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Benzylpropanamide. It includes a detailed breakdown of the spectral data, the experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Core Data Presentation

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, acquired in deuterochloroform (CDCl3) at 400 MHz, is summarized in the table below for straightforward interpretation and comparison.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aromatic Protons (C₆H₅) | 7.36-7.27 | Multiplet | - | 5H |

| Amide Proton (NH) | 5.95 | Singlet (broad) | - | 1H |

| Benzylic Protons (CH₂) | 4.45 | Doublet | 5.7 | 2H |

| Methylene (B1212753) Protons (CH₂) | 2.25 | Quartet | 7.6 | 2H |

| Methyl Protons (CH₃) | 1.19 | Triplet | 7.6 | 3H |

Spectral Interpretation

The 1H NMR spectrum of this compound provides a clear confirmation of its molecular structure.

-

Aromatic Region (7.36-7.27 ppm): The multiplet in this region, integrating to five protons, is characteristic of the monosubstituted benzene (B151609) ring. The overlapping signals of the ortho, meta, and para protons result in a complex splitting pattern.

-

Amide Proton (5.95 ppm): A broad singlet corresponding to the amide proton is observed. The broadness of this peak is often due to the quadrupolar relaxation of the adjacent nitrogen atom and can also be influenced by hydrogen bonding and chemical exchange.

-

Benzylic Methylene Protons (4.45 ppm): The two protons on the carbon adjacent to the nitrogen and the phenyl group appear as a doublet with a coupling constant of 5.7 Hz. This splitting is due to coupling with the neighboring amide proton.

-

Propanamide Methylene Protons (2.25 ppm): These two protons, alpha to the carbonyl group, resonate as a quartet with a coupling constant of 7.6 Hz. This splitting pattern arises from coupling with the adjacent methyl protons.

-

Propanamide Methyl Protons (1.19 ppm): The terminal methyl group of the propanamide moiety appears as a triplet with a coupling constant of 7.6 Hz, resulting from coupling with the adjacent methylene protons.

Experimental Protocols

The following is a typical and detailed methodology for acquiring the 1H NMR spectrum of this compound.

Sample Preparation:

-

Approximately 5-10 mg of solid this compound is accurately weighed and placed in a clean, dry vial.

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can also reference the residual solvent peak (in this case, CHCl₃ at 7.26 ppm).

-

The solution is then transferred to a 5 mm NMR tube. It is crucial to ensure the solution is free of any particulate matter to avoid spectral artifacts. If necessary, the solution can be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz NMR spectrometer is utilized for data acquisition.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Temperature: The experiment is conducted at a standard probe temperature, typically 298 K (25 °C).

-

Acquisition Parameters:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass all expected proton signals (e.g., -2 to 12 ppm).

-

A sufficient number of scans (e.g., 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced by setting the TMS peak to 0 ppm or the residual CHCl₃ peak to 7.26 ppm.

-

Integration of the signals is carried out to determine the relative number of protons corresponding to each peak.

-

Peak picking is performed to identify the precise chemical shifts of all signals.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the structural elucidation of this compound using 1H NMR spectroscopy.

Caption: Molecular structure of this compound with proton environments labeled.

Caption: Workflow for 1H NMR analysis of this compound.

In-Depth Technical Guide to the 13C NMR Chemical Shifts of N-Benzylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of N-Benzylpropanamide. Due to the unavailability of public experimental spectra, this guide presents predicted chemical shift values, alongside a comprehensive experimental protocol for acquiring such data. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development.

Core Data: Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound have been predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted values are summarized in Table 1 for a standard analysis in deuterated chloroform (B151607) (CDCl3). It is important to note that actual experimental values may vary based on the specific conditions used for data acquisition.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 173.5 |

| C2 (CH2-Propyl) | 30.0 |

| C3 (CH3) | 10.0 |

| C4 (CH2-Benzyl) | 44.0 |

| C5 (C-ipso) | 138.5 |

| C6 (C-ortho) | 128.0 |

| C7 (C-meta) | 129.0 |

| C8 (C-para) | 127.5 |

Disclaimer: The chemical shift values presented in this table are predicted and should be confirmed by experimental data.

To facilitate the association between the predicted chemical shifts and the molecular structure, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Caption: Numbering scheme for the carbon atoms in this compound.

Experimental Protocols

The following section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound. This protocol is based on standard practices for the analysis of small organic molecules.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound due to its excellent dissolving properties for a wide range of organic compounds and its single, well-characterized solvent peak in the 13C NMR spectrum (δ ≈ 77.16 ppm).[1]

-

Concentration: Prepare a solution by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl3. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1] A small drop or a capillary insert can be used.

-

Sample Tube: Use a standard 5 mm NMR tube that is clean and dry to avoid any interfering signals.

Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral resolution.

-

Probe: A standard broadband or dual-channel probe suitable for 13C detection.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Pulse Sequence: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically adequate.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is usually sufficient.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for 13C NMR Experiment

The following diagram illustrates the logical workflow of a typical 13C NMR experiment, from sample preparation to final data analysis.

Caption: General workflow of a 13C NMR experiment.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound and a practical framework for its experimental analysis. For further in-depth information on NMR theory and practice, consulting specialized textbooks and scholarly articles is recommended.

References

Mass Spectrometry Fragmentation of N-Benzylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and pathways of N-Benzylpropanamide fragmentation in mass spectrometry. The information presented herein is essential for the accurate identification, characterization, and quantification of this compound and its metabolites in various analytical workflows, including drug metabolism studies and quality control processes.

Core Concepts in this compound Fragmentation

This compound (C₁₀H₁₃NO, M.W. 163.22 g/mol ) is a secondary amide containing a benzyl (B1604629) group and a propanamide moiety.[1] Its fragmentation behavior under mass spectrometric analysis, particularly using techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is governed by the lability of specific bonds and the stability of the resulting fragment ions. The primary sites of fragmentation are the amide bond and the benzylic C-N bond.

Under EI, the initial event is the formation of a molecular ion ([M]⁺•) by the removal of an electron. The subsequent fragmentation pathways are dictated by the stability of the resulting radical cations and even-electron cations. In ESI, the molecule is typically protonated to form the [M+H]⁺ ion, and fragmentation is induced via collision-induced dissociation (CID).

Key Fragmentation Pathways

The fragmentation of this compound is characterized by several key pathways, primarily involving cleavage of the amide and benzyl groups.

Alpha-Cleavage and Formation of the Base Peak

The most prominent fragmentation pathway for this compound in GC-MS is the alpha-cleavage of the C-N bond, leading to the formation of the N-benzylaminium radical cation, which is observed as the base peak at m/z 106 .[1]

References

Infrared Spectroscopy of N-Benzylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of N-Benzylpropanamide. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the characteristic vibrational modes of the molecule, experimental protocols for obtaining its IR spectrum, and a logical workflow for spectral analysis.

Introduction to the Infrared Spectroscopy of Amides

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, a secondary amide, IR spectroscopy is instrumental in confirming its synthesis and identifying key structural features. The molecule's structure, comprising a benzyl (B1604629) group, a propanamide moiety, and a secondary amine linkage, gives rise to a unique IR spectrum with characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Quantitative Infrared Spectral Data of this compound

While a publicly available, comprehensive, and experimentally validated dataset for the infrared spectrum of this compound is not readily accessible in spectral databases, a theoretical spectrum can be constructed based on the known absorption ranges of its functional groups. The following table summarizes the expected characteristic infrared absorption peaks for this compound. This data is compiled from general spectroscopic principles and comparison with structurally similar molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch | Secondary Amide |

| 3085 - 3030 | Medium | C-H Stretch | Aromatic Ring (sp² C-H) |

| 2975 - 2870 | Medium to Strong | C-H Stretch | Alkyl Groups (sp³ C-H) |

| ~ 1640 | Strong | C=O Stretch (Amide I) | Carbonyl Group of Amide |

| ~ 1550 | Strong | N-H Bend (Amide II) | N-H Bond of Amide |

| 1495, 1455 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1290 | Medium | C-N Stretch | Amide Group |

| 750, 700 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene (B151609) Ring |

Experimental Protocol for Infrared Spectroscopy of this compound

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.

3.1. Materials and Equipment

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying)

3.2. Procedure

-

Sample and KBr Preparation: Dry the this compound sample and the KBr powder under an infrared lamp or in a desiccator to remove any residual moisture, which can interfere with the IR spectrum (O-H stretching bands around 3400 cm⁻¹).

-

Grinding: In the agate mortar, grind a small amount of this compound (1-2 mg) to a very fine powder.

-

Mixing: Add approximately 100-200 mg of the desiccated KBr powder to the mortar. Mix the sample and KBr thoroughly by gentle grinding for a few minutes until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the IR spectrum of the this compound/KBr pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Visualization of Methodologies and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the molecular structure of this compound and its characteristic IR absorption bands.

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

Caption: Correlation of functional groups in this compound with their IR peaks.

Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure:

-

N-H Stretching: A strong, and often broad, absorption band is expected around 3300 cm⁻¹. This is characteristic of the N-H stretching vibration in a secondary amide. The broadening is due to hydrogen bonding between molecules in the solid state.

-

C-H Stretching: Two distinct regions for C-H stretching are anticipated. The absorptions between 3085 and 3030 cm⁻¹ are attributed to the stretching of sp² C-H bonds in the aromatic benzene ring. The peaks in the 2975 to 2870 cm⁻¹ range correspond to the stretching of sp³ C-H bonds in the ethyl and methylene (B1212753) groups.

-

Amide I Band (C=O Stretching): A very strong and sharp absorption peak around 1640 cm⁻¹ is the most prominent feature in the spectrum. This is the Amide I band, which primarily arises from the C=O stretching vibration of the amide group. Its position is sensitive to the molecular environment and hydrogen bonding.

-

Amide II Band (N-H Bending): Another strong absorption, known as the Amide II band, is expected near 1550 cm⁻¹. This band results from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide I and Amide II bands are diagnostic for the presence of a secondary amide.

-

Aromatic C=C Stretching: Medium intensity peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the benzene ring.

-

C-N Stretching: A medium intensity band around 1290 cm⁻¹ can be assigned to the C-N stretching vibration of the amide group.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region, typically around 750 cm⁻¹ and 700 cm⁻¹, are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.

By analyzing the presence and positions of these characteristic bands, researchers can confidently identify this compound and assess its purity. The absence of significant peaks corresponding to starting materials (e.g., a broad O-H stretch from a carboxylic acid or the characteristic N-H stretches of a primary amine) would further confirm the successful synthesis of the target compound.

The Multifaceted Biological Activities of N-Benzylpropanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Benzylpropanamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of neuroscience, oncology, and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and cellular signaling pathways are visually represented to facilitate a deeper understanding of their therapeutic potential.

Core Synthesis of this compound Derivatives

The fundamental structure of this compound can be synthetically modified at various positions to generate a library of derivatives with diverse pharmacological properties. A general synthetic scheme involves the coupling of a substituted propanoic acid with benzylamine (B48309) or its derivatives.

A common synthetic route is the amidation of a carboxylic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired benzylamine. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the direct formation of the amide bond.

General synthetic routes to this compound derivatives.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound derivatives, with several compounds demonstrating potent activity in preclinical models of epilepsy.

Quantitative Data Summary

The anticonvulsant efficacy of various this compound derivatives has been quantified using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The median effective dose (ED₅₀) is a common metric for potency, while the median toxic dose (TD₅₀), often assessed by the rotorod test for neurotoxicity, is used to determine the therapeutic index (Protective Index, PI = TD₅₀/ED₅₀).

| Compound | Animal Model | Administration Route | Anticonvulsant Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 4.5 | >27 | >6.0 | [1] |

| (R,S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 8.3 | - | - | [1] |

| (R,S)-N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | MES | 17.3 | - | - | [1] |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | Mouse | i.p. | MES | 28.1 | >500 | >17.8 | [2] |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | Mouse | i.p. | scPTZ | 46.2 | >500 | >10.8 | [2] |

| Phenytoin (Reference) | Mouse | i.p. | MES | 6.5 | - | - | [1] |

Mechanism of Action: Modulation of EAAT2

A key mechanism underlying the anticonvulsant activity of certain this compound derivatives is the positive allosteric modulation of the excitatory amino acid transporter 2 (EAAT2).[2][3][4][5][6] EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate (B1630785) uptake from the synaptic cleft. By enhancing the function of EAAT2, these compounds reduce extracellular glutamate levels, thereby mitigating excitotoxicity, a key factor in seizure generation and propagation.

Modulation of the EAAT2 glutamate transporter by this compound derivatives.

Another proposed mechanism for some derivatives, such as Lacosamide (B1674222) ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes.[7][8]

Anticancer Activity

Several this compound derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.

Quantitative Data Summary

The anticancer efficacy is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being the standard metric.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | MCF-7 (Breast) | 6.93 ± 0.4 | [9] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | Hela (Cervical) | 9.46 ± 0.7 | [9] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | HCT-116 (Colon) | 10.88 ± 0.8 | [9] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k) | PC-3 (Prostate) | 12.17 ± 0.9 | [9] |

| Salinomycin N-benzyl amide derivatives | Various | Potent activity reported | [10][11] |

| N-benzylbenzamide derivative (20b) | Various | 0.012 - 0.027 | [12] |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) | Liver (HEPG2) | 0.7 | [13] |

Mechanism of Action: Targeting Cancer-Related Pathways

The anticancer mechanisms of this compound derivatives are diverse and can involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

-

mTOR Pathway Inhibition: Some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce the activity of mTORC1, a central regulator of cell growth and proliferation.[4] This inhibition can disrupt autophagic flux, leading to cancer cell death.

Inhibition of the PI3K/Akt/mTOR signaling pathway.

-

Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site.[12] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

HDAC Inhibition: Some derivatives, such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have been suggested to inhibit histone deacetylase 6 (HDAC6).[9]

Antimicrobial and Anti-inflammatory Activities

Antimicrobial Activity

This compound and related benzamide (B126) derivatives have shown promise as antimicrobial agents.

-

Mechanism of Action: A key mechanism of antibacterial action for some benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[14] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring at the division site, leading to filamentation and eventual cell death. Other proposed mechanisms include disruption of the bacterial cell membrane.[15]

Anti-inflammatory Activity

Certain N-substituted benzamides exhibit anti-inflammatory properties.

-

Mechanism of Action: The anti-inflammatory effects of some benzamides are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17][18] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By inhibiting NF-κB activation, these compounds can suppress the inflammatory response.

Inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro assays are provided below to facilitate the evaluation of this compound derivatives.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent seizure spread.

-

Workflow:

Workflow for the Maximal Electroshock (MES) seizure test.

-

Procedure:

-

Animals: Male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).

-

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

-

At the predetermined time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of this phase is considered protection.

-

-

Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

-

Rotorod Test for Neurotoxicity

This test assesses motor coordination and balance to evaluate potential neurotoxic side effects.

-

Workflow:

Workflow for the Rotorod neurotoxicity test.

-

Procedure:

-

Animals: Typically mice.

-

Apparatus: A rotarod apparatus with a rotating rod.

-

Procedure:

-

Administer the test compound or vehicle.

-

At various time points after administration, place the animal on the rotating rod, which is set to accelerate.

-

Record the time the animal is able to remain on the rod before falling.

-

-

Data Analysis: The TD₅₀ is the dose that causes 50% of the animals to fail the test (i.e., fall off the rod within a specified time).

-

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

-

Procedure:

-

Animals: Mice or rats.

-

Chemical: Pentylenetetrazol (PTZ).

-

Procedure:

-

Administer the test compound or vehicle.

-

After a predetermined time, inject a convulsive dose of PTZ subcutaneously.

-

Observe the animals for the occurrence of clonic seizures (e.g., rhythmic muscle contractions).

-

-

Data Analysis: The ED₅₀ is the dose that protects 50% of the animals from clonic seizures.

-

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

-

Workflow:

Workflow for the MTT cytotoxicity assay.

-

Procedure:

-

Materials: Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

-

Data Analysis: The IC₅₀ is calculated as the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to untreated control cells.

-

Conclusion

This compound derivatives represent a rich scaffold for the development of novel therapeutics with a wide range of biological activities. Their demonstrated efficacy as anticonvulsants, anticancer agents, and their potential as antimicrobial and anti-inflammatory compounds, underscore their importance in medicinal chemistry. The diverse mechanisms of action, from modulation of ion channels and transporters to inhibition of key signaling pathways, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of this promising class of molecules.

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2R)-2-acetamido-N-benzyl-3-methoxypropanamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylpropanamide: A Core Precursor in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylpropanamide is a versatile amide that serves as a crucial precursor in a multitude of organic syntheses, finding significant application in the development of pharmaceuticals and other complex organic molecules. Its structural simplicity, combined with the reactivity of the amide functional group, makes it an ideal starting material for the introduction of the N-benzyl moiety and subsequent chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and its application in the synthesis of more complex molecules, and its role as a scaffold in the development of neurologically active compounds.

Chemical and Physical Properties

This compound, also known as N-benzylpropionamide, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 10264-12-7 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | 343.6 °C at 760 mmHg |

| Density | 1.012 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate. |

| LogP | 2.55310 |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of benzylamine (B48309) with propanoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is highly efficient and can be performed under standard laboratory conditions.[1][2][3]